![molecular formula C34H46O18 B1674868 (2S,3R,4S,5S,6R)-2-[4-[6-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol CAS No. 96038-87-8](/img/structure/B1674868.png)
(2S,3R,4S,5S,6R)-2-[4-[6-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Overview
Description
Liriodendrin is an impurity of Syringin, Syringin is a chemical that is found naturally in various plants such as Araliaceae, a adaptogenic agent with Syringin as the active componet. Syringin have exhibited the ability to enhance glucose utilization and the lowering of plasma glucose level in rats suffering from insulin deficiency, suggesting that this chemical may be useful in the treatment of human diabetes.
Scientific Research Applications
Cardiovascular Health
Liriodendrin shows potential in treating cardiovascular diseases. It has been found to have biological activity against myocardial infarction and arrhythmias , offering protective effects for heart health .
Respiratory System
Research indicates that Liriodendrin can have a protective effect against acute lung injury (ALI). It may reduce the content of pro-inflammatory factors and improve survival rates in septic mice induced by cecal ligation and puncture, suggesting its use in managing conditions like sepsis .
Liver Health
Liriodendrin may also offer protective benefits for the liver, showing potential against hepatic injury . This could be particularly beneficial in conditions where oxidative stress is a contributing factor .
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects, which could be useful in treating various inflammatory conditions, including ulcerative colitis and intestinal inflammation .
Gastrointestinal Protection
Liriodendrin has shown promise in protecting against gastric injury , which could make it a valuable agent in the treatment of ulcers and other gastrointestinal disorders .
Antiviral Activity
There is evidence to suggest that Liriodendrin could play a role in combating viral infections, as it has been found to inhibit SARS-CoV-2 protease , indicating potential use in antiviral therapies .
Antioxidant Effects
The compound’s antioxidant properties suggest it could be used to combat oxidative stress, which is implicated in a variety of chronic diseases .
Anticancer Potential
Liriodendrin may also possess anticancer properties, offering a potential avenue for cancer treatment research .
Mechanism of Action
Target of Action
Liriodendrin primarily targets the sphingolipid pathway and the SRC/STAT3/MAPK signaling pathway . These pathways play crucial roles in inflammation and apoptosis, respectively .
Mode of Action
Liriodendrin interacts with its targets by inhibiting the expression of certain key molecules. In the sphingolipid pathway, it reduces the expression of Cer, Cer1P, and S1P . In the SRC/STAT3/MAPK signaling pathway, it attenuates the elevated phosphorylation levels of SRC’s downstream components (JNK, P38, and STAT3) .
Biochemical Pathways
Liriodendrin affects the sphingolipid pathway and the SRC/STAT3/MAPK signaling pathway. By reducing the expression of Cer, Cer1P, and S1P in the sphingolipid pathway, it inhibits intestinal inflammation and intestinal cell apoptosis . By attenuating the phosphorylation levels of JNK, P38, and STAT3 in the SRC/STAT3/MAPK signaling pathway, it protects against acute lung injury .
Pharmacokinetics
Research has shown that liriodendrin can be effectively absorbed and utilized in the body, as evidenced by its significant effects in reducing inflammation and apoptosis in various disease models .
Result of Action
Liriodendrin’s action results in reduced inflammation and apoptosis. It decreases the levels of pro-inflammatory cytokines (IL-6 and TNF-α), inhibits the activation of Bcl-2/Bax/Caspase-3 and NF-κB signaling pathways, and reduces histological damage to tissues . In the case of acute lung injury, it ameliorates acidosis and hypoxemia .
Action Environment
It’s worth noting that the effectiveness of liriodendrin can be influenced by the severity of the disease state and the individual’s overall health status .
properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[4-[6-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H46O18/c1-43-17-5-13(6-18(44-2)31(17)51-33-27(41)25(39)23(37)21(9-35)49-33)29-15-11-48-30(16(15)12-47-29)14-7-19(45-3)32(20(8-14)46-4)52-34-28(42)26(40)24(38)22(10-36)50-34/h5-8,15-16,21-30,33-42H,9-12H2,1-4H3/t15?,16?,21-,22-,23-,24-,25+,26+,27-,28-,29?,30?,33+,34+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDULTAFAQRACT-DVWYHDMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC6C(C(C(C(O6)CO)O)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H46O18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
742.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R,4S,5S,6R)-2-[4-[6-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
CAS RN |
96038-87-8 | |
Record name | Liriodendrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096038878 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.